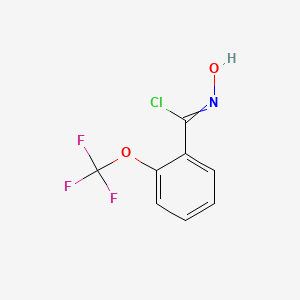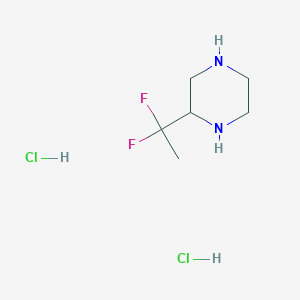![molecular formula C14H22F2N2O6 B13920138 Tert-butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate;oxalic acid](/img/structure/B13920138.png)
Tert-butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate;oxalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate; oxalic acid is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro[3.5]nonane core, which is a bicyclic system where two rings share a single atom. The presence of fluorine atoms and diaza groups (nitrogen-containing groups) further adds to its chemical uniqueness .
Vorbereitungsmethoden
The synthesis of tert-butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate; oxalic acid involves multiple steps. The synthetic route typically starts with the preparation of the spirocyclic core, followed by the introduction of fluorine atoms and the tert-butyl ester group. The final step involves the formation of the oxalic acid salt. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Tert-butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate; oxalic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Wissenschaftliche Forschungsanwendungen
Tert-butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate; oxalic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of tert-butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate; oxalic acid involves its interaction with specific molecular targets. The fluorine atoms and diaza groups can form strong interactions with proteins and enzymes, affecting their function. The spirocyclic structure can also influence the compound’s binding affinity and selectivity .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate; oxalic acid can be compared with other spirocyclic compounds, such as:
Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate: This compound has a smaller spirocyclic core and lacks fluorine atoms.
Tert-butyl 5,8-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate: This compound has a similar spirocyclic core but contains additional oxygen atoms.
The presence of fluorine atoms and the specific spirocyclic structure make tert-butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate; oxalic acid unique.
Eigenschaften
Molekularformel |
C14H22F2N2O6 |
|---|---|
Molekulargewicht |
352.33 g/mol |
IUPAC-Name |
tert-butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate;oxalic acid |
InChI |
InChI=1S/C12H20F2N2O2.C2H2O4/c1-10(2,3)18-9(17)16-7-11(5-15-6-11)4-12(13,14)8-16;3-1(4)2(5)6/h15H,4-8H2,1-3H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
XHVJULUQAXEIGK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2(CC(C1)(F)F)CNC2.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Bromothiazolo[4,5-c]pyridine](/img/structure/B13920060.png)



![2-[5-Chloro-2-[(4-methoxyphenyl)methoxymethyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13920087.png)

![3-Methyl-1-{2-[(4-nitrophenyl)amino]-2-oxoethyl}pyridinium](/img/structure/B13920092.png)
![4-(2,5-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]-thieno[2,3-d]pyrimidin-4-ylamino)-butyric acid](/img/structure/B13920098.png)
![Imidazo[1,5-b]pyridazin-3-ol](/img/structure/B13920107.png)



![3-[9-(4,6-Diphenyl-1,3,5-triazin-2-yl)dibenzofuran-2-yl]-9-phenylcarbazole](/img/structure/B13920137.png)
